molecular formula C6H9N3 B1266148 N2-Methylpyridine-2,5-diamine CAS No. 28020-36-2

N2-Methylpyridine-2,5-diamine

Cat. No.: B1266148
CAS No.: 28020-36-2
M. Wt: 123.16 g/mol
InChI Key: XKEDDRXJMAVORI-UHFFFAOYSA-N
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Description

N2-Methylpyridine-2,5-diamine is a chemical compound with the molecular formula C6H9N3This compound is a white to slightly yellow crystalline solid that is soluble in water and organic solvents. It is used in various scientific research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: One method for synthesizing N2-Methylpyridine-2,5-diamine involves stirring the product of preparation 82 (3.0 grams, 19.5 millimoles) and 10 percent palladium on carbon (300 milligrams, catalyst) in ethanol (150 milliliters) under 60 pounds per square inch of hydrogen gas for 18 hours .

Industrial Production Methods: Industrial production methods for this compound typically involve similar catalytic hydrogenation processes, ensuring high purity and yield. The compound is often produced in large quantities for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions: N2-Methylpyridine-2,5-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: It can be reduced under specific conditions, often involving hydrogenation.

    Substitution: this compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Hydrogen gas in the presence of a palladium on carbon catalyst.

    Substitution: Various halogenating agents and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while substitution reactions can produce a variety of substituted pyridines.

Scientific Research Applications

N2-Methylpyridine-2,5-diamine is valuable in several scientific research fields, including:

    Chemistry: Used as a building block in organic synthesis and catalysis.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic applications and as a precursor for drug development.

    Industry: Utilized in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of N2-Methylpyridine-2,5-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

    2,5-Diaminopyridine: Similar structure but lacks the methyl group at the nitrogen atom.

    2-Methylpyridine-2,3-diamine: Similar structure but with different positioning of the amino groups.

Uniqueness: N2-Methylpyridine-2,5-diamine is unique due to the presence of the methyl group at the nitrogen atom, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties .

Properties

IUPAC Name

2-N-methylpyridine-2,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c1-8-6-3-2-5(7)4-9-6/h2-4H,7H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKEDDRXJMAVORI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00182299
Record name N2-Methylpyridine-2,5-diamine
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URL https://comptox.epa.gov/dashboard/DTXSID00182299
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Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28020-36-2
Record name N2-Methyl-2,5-pyridinediamine
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N2-Methylpyridine-2,5-diamine
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Record name N2-Methylpyridine-2,5-diamine
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Record name N2-methylpyridine-2,5-diamine
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Record name N2-METHYLPYRIDINE-2,5-DIAMINE
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Synthesis routes and methods

Procedure details

To 40 ml of an ethanol solution of the methylamino compound (4 g) obtained in (a) described above was added, 400 mg of platinum oxide, followed by reaction in an atmosphere of hydrogen at room temperature for 15 hours. The solvent was thereafter removed by distallation, and the residue was purified by silica gel column chromatography (eluent: chloroform, and subsequently chloroform: methanol=20:1 (v/v)) to obtain 320 mg of the intended product as brown crystals.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
400 mg
Type
catalyst
Reaction Step One
[Compound]
Name
methylamino
Quantity
4 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two

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